Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH, also known as N-Fmoc-N-(2,4-dimethoxybenzyl)-L-alanine, is a derivative of the amino acid alanine, modified with a 2,4-dimethoxybenzyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis due to its role in protecting the amino group during solid-phase peptide synthesis (SPPS). The compound has a molecular weight of approximately 467.5 g/mol and is classified under amino acid derivatives.
This compound is commercially available from various suppliers specializing in peptide synthesis reagents. It falls under the category of Fmoc-protected amino acids, which are widely used in the field of organic chemistry and biochemistry for synthesizing peptides. The Fmoc group provides a stable protection mechanism that can be easily removed under basic conditions, making it ideal for automated peptide synthesis processes .
The synthesis of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH typically involves several steps:
The reaction conditions often include solvents like dimethylformamide (DMF) and coupling agents such as diisopropylcarbodiimide (DIC) to facilitate the formation of the desired product. The reaction typically requires monitoring through analytical techniques like mass spectrometry or NMR spectroscopy to confirm successful synthesis .
The molecular structure of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH features:
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH participates in various chemical reactions typical for amino acids and their derivatives:
The removal of the Fmoc group typically occurs under basic conditions, allowing for selective deprotection without affecting other functional groups present in the molecule. This selectivity is crucial for maintaining the integrity of complex peptide sequences during synthesis .
The mechanism of action for Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH primarily revolves around its role in facilitating peptide synthesis:
Data indicates that compounds like this are effective in improving yields and purity in peptide synthesis processes .
Relevant data includes its melting point and specific optical rotation, which can be determined experimentally for characterization purposes .
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH is primarily used in:
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (CAS 1425938-66-4) serves as a strategically modified alanine derivative designed to overcome fundamental challenges in Fmoc SPPS. This building block features a dual-protection system: The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is removed under basic conditions (typically 20% piperidine in DMF), while the Dmb (2,4-dimethoxybenzyl) group protects the backbone amide nitrogen. This configuration allows the compound to function as a temporary backbone protector that disrupts secondary structure formation during chain elongation. By introducing steric hindrance and reducing hydrogen-bonding capability at the amide nitrogen, it effectively prevents peptide chain aggregation – a major cause of incomplete coupling and deprotection reactions in sequences containing contiguous hydrophobic residues like Ala, Val, and Ile [3] [9].
The molecular architecture (C₂₇H₂₇NO₆, MW 461.51 g/mol) features a chiral alanine core with (S)-configuration, ensuring stereochemical integrity during incorporation [2] . Its application is particularly valuable in synthesizing problematic sequences longer than 20 residues, where conventional approaches often fail due to aggregation-induced synthesis bottlenecks. During final TFA-mediated cleavage (≥95% TFA), the acid-labile Dmb group is quantitatively removed alongside standard side-chain protecting groups, regenerating the native peptide backbone without requiring additional synthetic steps [3] [5].
The orthogonal protection strategy embodied by Fmoc-(Dmb)Ala-OH leverages differential chemical lability: The base-labile Fmoc group (cleaved by piperidine) operates orthogonally to the acid-labile Dmb group (cleaved by TFA). This dual-protection scheme enables selective deblocking during synthesis cycles while maintaining backbone protection until the final cleavage step. For alanine – which lacks functional side chains requiring protection – this approach specifically addresses backbone-mediated aggregation rather than side-chain reactivity [9].
The Dmb group's orthogonality extends to common side-chain protecting groups in Fmoc SPPS, including tert-butyl (tBu) for carboxylic acids, trityl (Trt) for amides, and tert-butoxycarbonyl (Boc) for amines. This compatibility allows synthetic access to complex peptides containing multiple post-translational modifications. Strategic placement every 5-6 residues in aggregation-prone regions is recommended for optimal effect, with a minimum spacing of two residues between Dmb-protected sites and proline residues or other secondary structure breakers [3]. The white crystalline/powdered solid exhibits good solubility in polar aprotic solvents like DMF and NMP (1 mmol in 2 mL DMF), facilitating its handling in automated synthesizers [5] [7].
The Dmb group demonstrates exceptional stability toward piperidine-mediated Fmoc deprotection conditions (20-50% in DMF, 2-20 minutes), while undergoing rapid cleavage under strong acidic conditions (≥95% TFA, 1-3 hours). This differential stability arises from the electron-donating methoxy groups that stabilize the benzylic position against nucleophilic attack by piperidine, while simultaneously enhancing carbocation formation during acidolysis. Upon TFA exposure, the Dmb group cleaves via acid-catalyzed ionization to form a resonance-stabilized dimethoxybenzylium ion, which is trapped by scavengers like water or triisopropylsilane present in standard cleavage cocktails [2] [9].
Table 1: Comparative Analysis of Aggregation-Preventing Strategies in Fmoc SPPS
| Parameter | Fmoc-(Dmb)Ala-OH | Pseudoproline Dipeptides |
|---|---|---|
| Chemical Nature | Backbone-protected amino acid | Oxazolidine/thiazolidine dipeptides |
| Incorporation Efficiency | Standard coupling (HATU/DIPEA, 1-2 h) | Requires extended coupling times (2-4 h) |
| Amino Acid Compatibility | Universal (Ala-specific) | Limited to Ser, Thr, Cys residues |
| Structural Impact | Prevents β-sheet formation | Introduces turn structure |
| Cleavage Conditions | Standard TFA (>95%, 1-3 h) | Standard TFA (>95%, 1-3 h) |
| Residue Regeneration | Quantitative Ala regeneration | Converts to Ser/Thr/Cys |
| Synthetic Step Economy | Single residue addition | Adds two residues simultaneously |
| Cost (Relative) | $$$ | $$ |
Fmoc-(Dmb)Ala-OH provides distinct advantages and limitations compared to pseudoproline dipeptides. While pseudoprolines (e.g., Fmoc-Ser(Ψ⁽ᵐᵉᴹᵉᵖʳᵒ⁾)-OH) effectively disrupt secondary structures through turn formation, their application is restricted to sequences containing serine, threonine, or cysteine residues. In contrast, the Dmb-protected alanine offers universal applicability regardless of sequence composition, making it indispensable for Ala-rich or Ser/Thr-deficient peptides [3] [5]. Mechanistically, pseudoprolines function through conformational constraints imposed by their bicyclic structure, whereas Dmb-protected amino acids act primarily through steric blockade of hydrogen bonding sites [6] [8].
Synthetic efficiency studies demonstrate that Fmoc-(Dmb)Ala-OH achieves coupling yields >99% within 60 minutes using PyBOP/DIPEA activation, comparable to standard amino acids. Pseudoprolines typically require extended coupling times (≥120 minutes) due to steric hindrance around the oxazolidine nitrogen. However, pseudoprolines offer superior step economy by incorporating two amino acids simultaneously. For sequences containing aggregation-prone Ala-Ala motifs or amyloidogenic sequences, Fmoc-(Dmb)Ala-OH provides up to 40% improvement in crude peptide purity compared to unprotected alanine and 15-20% improvement over pseudoprolines in non-Ser/Thr positions [3] [5] [8].
Table 2: Performance Metrics in Model Aggregation-Prone Peptides
| Sequence Position | Aggregation Reduction (Dmb-Ala) | Aggregation Reduction (Pseudoproline) | Crude Purity Improvement |
|---|---|---|---|
| Ala-Ala-Ala motif | >90% | Not applicable | 35-40% |
| Hydrophobic domains | 80-85% | 70-75% | 25-30% |
| Aspartimide-prone sites | 95% (plus aspartimide suppression) | 60% | 40-45% |
| Long sequences (>40aa) | 70-80% | 50-60% | 20-25% |
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